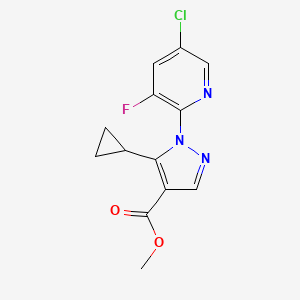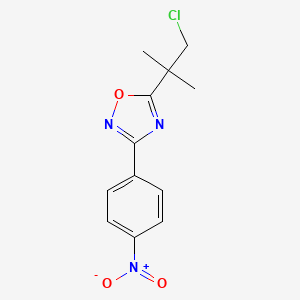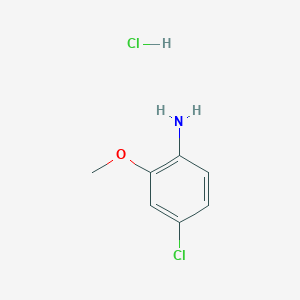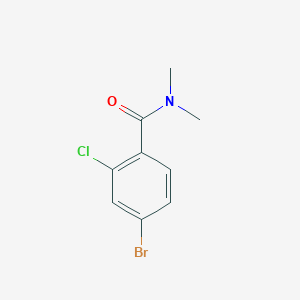
2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include the compound’s role or significance in scientific research or industry.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral data. Chemical properties might include reactivity, acidity or basicity, and stability.Aplicaciones Científicas De Investigación
Fluorescence Derivatization in Liquid Chromatography
6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been identified as a highly sensitive fluorescence derivatization reagent for alcohols and primary amines in high-performance liquid chromatography. It reacts with alcohols or phenol in benzene in the presence of pyridine to produce fluorescent esters, which are separated on reversed-phase columns (Yoshida et al., 1992); (Yoshida et al., 1993).
Tubulin Polymerization Inhibition
Methoxy-substituted 3-formyl-2-phenylindoles, which include structures similar to 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride, inhibit tubulin polymerization. This property is crucial for cytostatics, which disrupt microtubule assembly, impacting cell growth and division (Gastpar et al., 1998).
Synthesis of Organorhodium(III) Complexes
8-Methylquinoline, which shares structural similarity with 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride, has been used in the synthesis of organorhodium(III) complexes. These complexes are characterized by various spectroscopic methods, hinting at potential applications in materials science and catalysis (Nonoyama, 1974).
X-ray Structure Investigations
Studies involving X-ray structure investigations of compounds similar to 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride have shown that these structures have ionic properties and form hydrogen bonds, which could be significant in crystallography and materials science (Olszak, 1998).
Synthesis and Antibacterial Activity
The synthesis of compounds structurally related to 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride has demonstrated significant antibacterial activity against various strains of microorganisms. This suggests potential applications in the development of new antibacterial agents (Osarumwense, 2022).
Apoptosis Induction and Anticancer Potential
Compounds like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, structurally related to 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride, have shown to be potent apoptosis inducers and exhibit high efficacy in cancer models, suggesting their potential in cancer therapy (Sirisoma et al., 2009).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes recommended handling and storage procedures.
Direcciones Futuras
This involves discussing potential future research directions or applications for the compound based on its properties and behavior.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11-6-7-16-14(8-11)15(18(19)21)10-17(20-16)12-4-3-5-13(9-12)22-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRJMNGPMGIIHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901195245 | |
| Record name | 2-(3-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160253-75-7 | |
| Record name | 2-(3-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1420523.png)

